molecular formula C9H15FN2O B1475783 (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 2097950-52-0

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1475783
CAS No.: 2097950-52-0
M. Wt: 186.23 g/mol
InChI Key: MYHDUYDVZFPHGP-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways . Additionally, it binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules, leading to changes in cellular responses . It also affects gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound can inhibit or activate enzymes by binding to their active sites . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term effects. The compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo are essential for understanding the compound’s temporal effects and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and its potential applications in medicine. Studies in animal models provide valuable insights into the compound’s safety and efficacy at different dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell. Understanding the compound’s role in metabolic pathways is essential for its potential therapeutic applications and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and its potential therapeutic applications. Studies on the transport and distribution of the compound provide valuable insights into its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical properties and its potential therapeutic applications. Understanding the subcellular localization of the compound is essential for its potential use in medicine.

Biological Activity

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound characterized by its dual pyrrolidine structure, which has garnered attention in biochemical research for its potential biological activities. With a molecular formula of C9H15FN2O and a molecular weight of 186.23 g/mol, this compound is noted for its interactions with various biological systems, particularly in enzyme modulation and cellular signaling pathways.

The compound's biochemical properties are significant in understanding its biological activity. It has been shown to interact with several enzymes, notably cytochrome P450, influencing metabolic pathways. Such interactions can lead to altered drug metabolism and potential therapeutic implications in pharmacology.

PropertyValue
Molecular FormulaC9H15FN2O
Molecular Weight186.23 g/mol
Purity≥95%
Key InteractionsCytochrome P450

Cellular Effects

Research indicates that this compound significantly impacts cellular processes. It modulates cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism. For instance, it has been observed to influence the activity of signaling molecules, resulting in varied cellular responses.

At the molecular level, the compound binds to specific biomolecules, affecting their activity and function. This binding can either inhibit or activate enzymes by attaching to their active sites. Such mechanisms are crucial for understanding how this compound may be utilized in therapeutic contexts.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Modulation Study : A study demonstrated that the compound could modulate the activity of cytochrome P450 enzymes, leading to changes in drug metabolism rates. This finding suggests potential applications in drug development and personalized medicine.
  • Cellular Response Investigation : In vitro experiments showed that exposure to this compound resulted in altered gene expression profiles in human cell lines, indicating its role as a signaling modulator.
  • Therapeutic Potential Analysis : Preliminary research indicated that this compound might exhibit antineoplastic properties, warranting further exploration into its use as a therapeutic agent against certain cancers.

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDUYDVZFPHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.